2-Amino-4,6-difluoropyrimidine
Overview
Description
2-Amino-4,6-difluoropyrimidine is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. Pyrimidines are important building blocks in nucleic acids and are also found in many pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various conditions to achieve regioselectivity and desired substitution patterns. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions demonstrates the intricacies involved in pyrimidine chemistry . Similarly, the synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-amino-6-methyluracil through crucial steps of protecting and cyclization highlights the importance of protecting groups and cyclization reactions in the synthesis of complex pyrimidine structures .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often planar, with the six-membered ring exhibiting significant double-bond character in the C-C and C-N bonds. X-ray methods have been used to study the structures of isomorphous pyrimidines, such as 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine, revealing the distribution of substituents and the role of van der Waals forces and hydrogen bonding in the crystal structure . The molecular-electronic structures of symmetrically 4,6-disubstituted 2-aminopyrimidines, especially those with a 5-nitroso substituent, show extensive charge-assisted hydrogen bonding, influencing the supramolecular structures formed .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including hydrolysis, amination, and cross-coupling reactions. The hydrolysis of N-(deoxyguanosin-8-yl)-2-aminofluorene at alkaline pH leads to the formation of pyrimidine derivatives, demonstrating the reactivity of the pyrimidine ring under basic conditions . The regioselective amination and thiolation of pyrido[3,2-d]pyrimidine derivatives, followed by metal-catalyzed cross-coupling reactions, show the versatility of pyrimidine rings in undergoing substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and intermolecular interactions. For example, 2-amino-4-aryl-6-(9,9'-spirobifluoren-2-yl)pyrimidines exhibit good blue light emissions and excellent thermal stabilities, which are attributed to intermolecular hydrogen bonds and interactions . The hydrogen bonding patterns in compounds like 2-amino-4,6-dimethoxypyrimidine and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine contribute to the formation of chains of fused rings and centrosymmetric dimers, affecting the three-dimensional framework of the crystals .
Scientific Research Applications
Nonlinear Optical Applications
- Scientific Field: Materials Science
- Application Summary: 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals, which are similar to 2-Amino-4,6-difluoropyrimidine, have been used for nonlinear optical (NLO) applications . These materials have attracted extensive demand due to their diverse applications such as lasers, optical signal processing, optical data storage, frequency conversion, and optical switching .
- Methods of Application: The AMPTF material was synthesized by reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine (AMP) and trifluoroacetic acid (TF) in a 1:1 molar ratio using methanol as a solvent . The solution was mixed for 8 hours using mechanical stirring .
- Results: The third-order nonlinear optical property of the AMPTF crystal was measured from the Z-scan technique . The results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .
Synthesis of Pyrimidine-Based Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a compound similar to 2-Amino-4,6-difluoropyrimidine, has been used in the synthesis of pyrimidine-based compounds . These compounds are precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
- Methods of Application: The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This work reports a sequence of reactions of S N Ar, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
- Results: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Synthesis of 5-Substituted 2-Amino-4,6-Dihydroxypyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide .
- Methods of Application: The synthesis involves a condensation reaction of monosubstituted malonic acid diesters with guanidine . This reaction is carried out in an excess of sodium ethoxide .
- Results: The result of this synthesis is a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines .
Synthesis of Pyrimidine-Based Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, a compound similar to 2-Amino-4,6-difluoropyrimidine, has been used in the synthesis of pyrimidine-based compounds . These compounds are precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
- Methods of Application: The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This work reports a sequence of reactions of S N Ar, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
- Results: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Safety And Hazards
Future Directions
Future research on 2-amino-4,6-difluoropyrimidine could focus on its potential applications in nonlinear optical (NLO) materials , as well as its potential as an anti-inflammatory agent . Additionally, further studies could explore the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4,6-difluoropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFMZGRMRFLJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360910 | |
Record name | 2-Amino-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-difluoropyrimidine | |
CAS RN |
675-11-6 | |
Record name | 4,6-Difluoro-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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